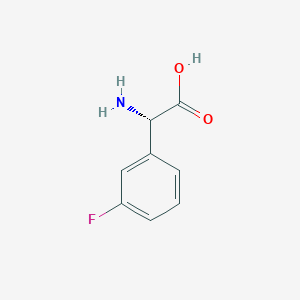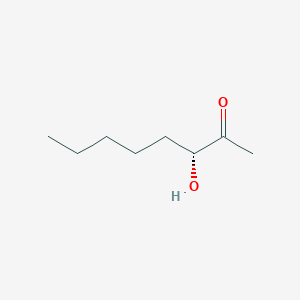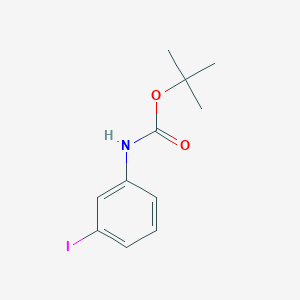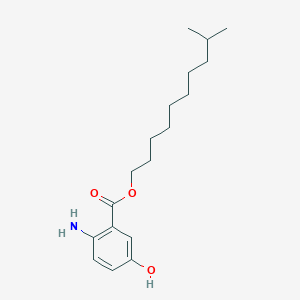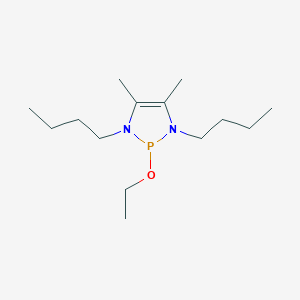![molecular formula C5H7N3O B119340 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol CAS No. 153851-51-5](/img/structure/B119340.png)
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol, also known as DHPAT, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it an attractive candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been the subject of numerous studies due to its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimicrobial, and antiviral properties. 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemische Und Physiologische Effekte
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol in lab experiments is its unique structure, which makes it an attractive candidate for the development of new drugs. However, there are also some limitations to using 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol in lab experiments. For example, it can be difficult to synthesize in large quantities, and its purity can be difficult to control. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol. One area of interest is the development of new drugs based on its structure. Researchers are also interested in studying its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. Its unique structure and potential therapeutic properties make it an attractive candidate for the development of new drugs. While there are still many unanswered questions about its mechanism of action and limitations in lab experiments, the future looks promising for further research on 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol.
Synthesemethoden
There are several methods for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol, but the most common one involves the reaction of 2-aminopyridine with ethyl glyoxalate in the presence of a base catalyst. This reaction leads to the formation of an intermediate compound, which is then cyclized to produce 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol. The purity of the final product can be improved by recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
153851-51-5 |
|---|---|
Produktname |
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
InChI |
InChI=1S/C5H7N3O/c9-4-1-2-8-5(4)6-3-7-8/h3-4,9H,1-2H2 |
InChI-Schlüssel |
DBSHTRPXNPDQQU-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NC=N2)C1O |
Kanonische SMILES |
C1CN2C(=NC=N2)C1O |
Synonyme |
5H-Pyrrolo[1,2-b][1,2,4]triazol-7-ol,6,7-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



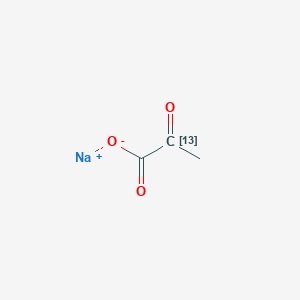

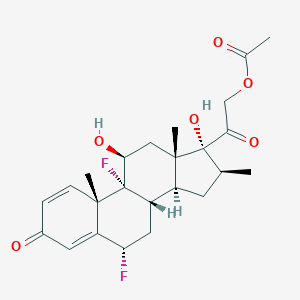
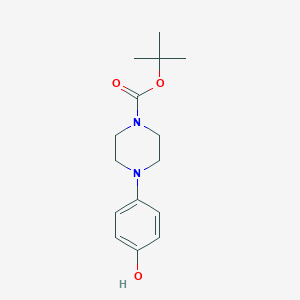
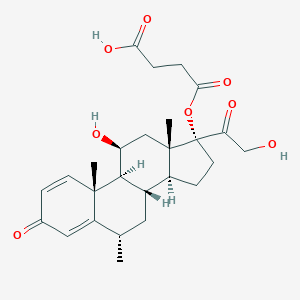
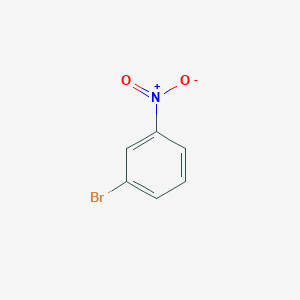
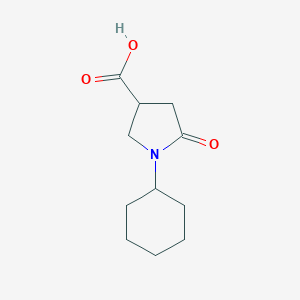
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
